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molecular formula C12H19NO2 B2756611 2-[2-Hydroxyethyl-[(4-methylphenyl)methyl]amino]ethanol CAS No. 91554-08-4

2-[2-Hydroxyethyl-[(4-methylphenyl)methyl]amino]ethanol

Cat. No. B2756611
M. Wt: 209.289
InChI Key: DUUFGGOWUAPNDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06358980B1

Procedure details

2-[(2-Hydroxy-ethyl)-(4-methyl-benzyl)-amino]-ethanol was prepared according to the general method as outlined in Example 1 (Step 4). Starting from diethanolamine (4.84 g, 46 mmol) and 4-methylbenzyl bromide (8.5 g, 46 mmol), 8.2 g of the product was isolated. Yield, (85%); white solid; MS: 210.1 (M+H)+
Quantity
4.84 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4].[CH3:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:13]Br)=[CH:11][CH:10]=1>>[OH:4][CH2:3][CH2:2][N:1]([CH2:8][C:9]1[CH:16]=[CH:15][C:12]([CH3:13])=[CH:11][CH:10]=1)[CH2:5][CH2:6][OH:7]

Inputs

Step One
Name
Quantity
4.84 g
Type
reactant
Smiles
N(CCO)CCO
Step Two
Name
Quantity
8.5 g
Type
reactant
Smiles
CC1=CC=C(CBr)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCCN(CCO)CC1=CC=C(C=C1)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 8.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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